Home > Products > Screening Compounds P47187 > Buprenorphine dimer
Buprenorphine dimer - 1820753-68-1

Buprenorphine dimer

Catalog Number: EVT-10954154
CAS Number: 1820753-68-1
Molecular Formula: C60H84N2O8
Molecular Weight: 961.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ORP-101 is under investigation in clinical trial NCT04129619 (A Comparison of the Effects of ORP-101 Versus Placebo in Adult Patients With Irritable Bowel Syndrome With Diarrhea (IBS-D)).
Overview

Buprenorphine dimer is a chemical compound derived from buprenorphine, a well-known opioid used for pain management and opioid addiction treatment. The dimerization process involves the formation of a complex structure that enhances certain pharmacological properties compared to its monomer counterpart. Buprenorphine itself is classified as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, which contributes to its unique therapeutic profile.

Source

Buprenorphine was first synthesized from oripavine, a natural product derived from the opium poppy. The synthesis of buprenorphine dimer typically involves various organic reactions that link two buprenorphine molecules through specific chemical bonds, often utilizing alkylation or condensation methods in controlled conditions .

Classification

Buprenorphine dimer falls under the category of synthetic opioids. It is classified based on its pharmacological activity as a dual-action compound, exhibiting both agonistic and antagonistic properties at different opioid receptors. This classification allows it to be utilized in various therapeutic contexts, particularly in managing gastrointestinal disorders and pain relief.

Synthesis Analysis

Methods

The synthesis of buprenorphine dimer can be achieved through several methods, primarily focusing on O-alkylation reactions in organic solvents such as acetonitrile or dimethylformamide. The general approach includes:

  1. Formation of Intermediates: Initial steps involve synthesizing key intermediates through reactions like alkylation, acylation, or condensation.
  2. Coupling Reactions: These intermediates are coupled using reagents such as palladium catalysts under specific conditions to form the core structure of the dimer.
  3. Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity and yield .

Technical Details

The synthetic route may vary depending on the desired characteristics of the dimer, including its solubility and bioavailability. Specific reaction conditions such as temperature, pressure, and concentration are optimized to achieve maximum yield while minimizing by-products.

Molecular Structure Analysis

Structure

The molecular formula for buprenorphine dimer is C60H84N2O8C_{60}H_{84}N_{2}O_{8} with a molecular weight of approximately 961.3 g/mol. Its structure consists of two buprenorphine units linked by a methylene bridge or other functional groups, which significantly alters its pharmacological properties compared to the monomer .

Data

  • InChI Key: LEQOVFCHMOTJKU-WJVXOHEGSA-N
  • Molecular Weight: 961.3 g/mol
  • Chemical Formula: C60H84N2O8C_{60}H_{84}N_{2}O_{8}

The structural complexity of buprenorphine dimer contributes to its unique interactions with opioid receptors, enhancing its therapeutic efficacy.

Chemical Reactions Analysis

Reactions

Buprenorphine dimer can undergo various chemical reactions, including:

  1. Oxidation: Can be oxidized under specific conditions to form hydroxylated derivatives.
  2. Reduction: Reduction reactions may modify functional groups, affecting activity.
  3. Substitution: Substitution reactions can introduce different substituents, influencing pharmacological properties .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Catalysts: Palladium on carbon, platinum oxide.

These reactions are crucial for modifying the compound's properties to enhance its therapeutic effects.

Mechanism of Action

Buprenorphine dimer acts primarily on the mu-opioid receptors in the central nervous system. Its mechanism involves:

  1. Partial Agonism at Mu-Opioid Receptors: It binds with high affinity but activates these receptors less effectively than full agonists like morphine.
  2. Antagonism at Kappa-Opioid Receptors: This action may help mitigate some side effects associated with opioid use, such as dysphoria and hallucinations.

The dual action results in a balanced effect that provides analgesia while reducing the potential for abuse and dependence .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents; careful handling required during synthesis.

Relevant data indicates that modifications in the molecular structure can lead to significant changes in these physical and chemical properties.

Applications

Buprenorphine dimer has several scientific applications:

  1. Pharmaceutical Development: Investigated for use in treating conditions like irritable bowel syndrome and chronic pain due to its unique receptor interactions.
  2. Research Tool: Used in studies exploring opioid receptor dynamics and drug interactions.
  3. Potential Therapeutic Agent: Its dual action may provide advantages over traditional opioids in managing pain with reduced risk of addiction .
Introduction to Buprenorphine Dimerization Rationale

Pharmacological Limitations of Monomeric Buprenorphine

Monomeric buprenorphine exhibits several pharmacological constraints that impact its clinical efficacy. As a partial agonist at the mu opioid receptor, it demonstrates a ceiling effect for both analgesia and respiratory depression, which while conferring safety advantages, simultaneously limits its maximum analgesic efficacy in severe pain states. The molecule's poor oral bioavailability (approximately 10-15%) necessitates alternative administration routes such as sublingual or transdermal delivery. Furthermore, buprenorphine undergoes extensive first-pass metabolism primarily via cytochrome P450 3A4, resulting in significant interindividual variability in plasma concentrations [1] [3].

Pharmacodynamic studies reveal that buprenorphine's partial agonism produces submaximal receptor activation even at saturation doses. Receptor occupancy studies demonstrate that 16mg and 32mg daily doses achieve approximately 90% and 96% mu opioid receptor occupancy respectively in key brain regions. However, complete blockade of the rewarding effects of potent opioids like fentanyl requires near-total receptor occupancy, which monomeric buprenorphine struggles to achieve and maintain consistently [3]. The molecule's high lipophilicity (logP ≈ 4.98) contributes to extensive tissue distribution and slow dissociation kinetics, but also predisposes to variable absorption and accumulation. These limitations manifest clinically as inadequate craving suppression, breakthrough withdrawal symptoms in highly dependent individuals, and insufficient blockade against potent synthetic opioids—particularly concerning in the era of fentanyl-dominant illicit drug supplies [1] [3].

Table 1: Pharmacokinetic Limitations of Monomeric Buprenorphine

ParameterMonomeric BuprenorphineClinical Consequence
Oral Bioavailability10-15%Requires alternative administration routes
Sublingual Bioavailability30-55% (high variability)Unpredictable plasma concentrations
Protein Binding96%Limited free fraction available for receptor interaction
MetabolismCYP3A4-mediated to norbuprenorphineSignificant drug-drug interactions
Volume of Distribution188-335 LExtensive tissue sequestration
Mu Opioid Receptor Binding AffinityKi = 1.0 nMModerate affinity requiring high doses

Molecular Design Objectives for Dimeric Constructs

The molecular architecture of buprenorphine dimers specifically addresses the pharmacological constraints of the monomer through deliberate spatial and structural engineering. The primary design objectives include enhanced receptor affinity through multivalent binding, extended receptor occupancy duration, altered signaling bias, and improved metabolic stability. The buprenorphine dimer achieves these objectives through covalent linkage of two buprenorphine pharmacophores via a spacer molecule, typically an ethylene glycol chain of variable length. This configuration enables simultaneous interaction with adjacent receptor subunits or dimeric receptor complexes, dramatically increasing functional affinity through avidity effects [4].

The specific buprenorphine dimer compound described in patent literature consists of two buprenorphine molecules connected by a 2-[2-(2-hydroxyethoxy)ethoxy]ethoxy spacer moiety, creating a defined distance between pharmacophores optimized for receptor engagement. This spacer length (approximately 18 atoms) was strategically selected based on molecular modeling studies to facilitate simultaneous binding to opioid receptor homodimers without steric hindrance. The dimeric structure maintains the critical pharmacophoric elements of buprenorphine: the tertiary amine for interaction with the aspartate residue in transmembrane domain 3, the phenolic hydroxyl for hydrogen bonding with histidine in transmembrane domain 6, and the lipophilic side chains for hydrophobic pocket accommodation [4] [7].

Beyond simple affinity enhancement, the dimerization strategy aims to modulate signaling outcomes through preferential stabilization of specific receptor conformations. Molecular dynamics simulations suggest that buprenorphine dimers may promote unique receptor micro-organization within the membrane, potentially altering G protein coupling efficiency or β-arrestin recruitment profiles. This approach aligns with the growing pharmacological interest in biased ligands that preferentially activate therapeutic signaling pathways while minimizing adverse effect pathways. Additionally, the increased molecular weight and altered physicochemical properties of the dimer may reduce blood-brain barrier penetration kinetics, potentially mitigating central nervous system side effects while maintaining central analgesic efficacy [4] [7].

Table 2: Molecular Design Features of Buprenorphine Dimer

Design ElementChemical FeatureTheoretical Advantage
Pharmacophore OrientationSymmetric buprenorphine unitsDual receptor engagement
Spacer Chemistry2-[2-(2-Hydroxyethoxy)ethoxy]ethoxyOptimal length for receptor dimer bridging
Spacer Length~20Å distance between pharmacophoresMatches inter-receptor distance in homodimers
Spacer FlexibilityEthylene glycol unitsConformational adaptability to receptor topology
Molecular WeightApproximately 1000 daltonsAltered distribution and clearance profiles

Historical Development of Opioid Dimerization Strategies

The conceptual foundation for opioid dimerization emerged in the late 1980s when researchers first proposed that opioid receptors might function as dimers or oligomers based on observed binding cooperativity and molecular size estimations. Early dimerization efforts focused primarily on enkephalin analogs, with researchers synthesizing bivalent ligands connected through various peptide linkers. These pioneering studies demonstrated that dimeric peptides could achieve substantially higher binding affinities and potencies compared to their monomeric counterparts—a phenomenon termed the "chelate effect" in receptor binding [6].

The first systematic exploration of non-peptide opioid dimers occurred in the mid-1990s with the development of oxymorphone and naloxone dimers. These compounds established critical structure-activity relationship principles for spacer length optimization, revealing that ethylene glycol spacers of 16-22 atom units maximized affinity enhancement for mu opioid receptor preparations. The discovery of opioid receptor heterodimerization (particularly mu-delta complexes) in the early 2000s accelerated interest in heterobivalent ligands designed to simultaneously engage both receptor subtypes. These molecules demonstrated unique pharmacological profiles distinct from monospecific ligands, including reduced tolerance development and diminished respiratory depression [4] [7].

Buprenorphine dimerization represents the most recent evolution in this trajectory, first documented in patent literature in 2015. The development specifically addressed buprenorphine's ceiling effect and submaximal receptor activation by creating a molecule capable of cooperative receptor binding. The dimerization strategy uniquely leveraged buprenorphine's partial agonist properties, hypothesizing that dimerization could enhance functional activity while preserving its safety advantages. Synthetic approaches utilized selective modification at the C6 position of thebaine-derived intermediates, followed by spacer conjugation through nucleophilic substitution reactions. This chemistry allowed precise control over pharmacophore orientation and spacer length, critical factors for optimizing receptor interaction geometry [4].

Table 3: Evolution of Opioid Dimerization Strategies

Time PeriodDevelopment FocusKey Advances
1985-1995Peptide DimerizationEnkephalin analogs with polyglycine spacers; Demonstrated affinity enhancement through multivalency
1995-2005Non-peptide HomodimersOxymorphone and naloxone dimers; Established optimal spacer lengths (16-22 atoms)
2005-2015Heterodimer-targeting LigandsMu-delta heterobivalent ligands; Demonstrated unique pharmacological profiles including reduced side effects
2015-PresentBuprenorphine DimersStructure-based design; Spacer optimization for partial agonist enhancement

Properties

CAS Number

1820753-68-1

Product Name

Buprenorphine dimer

IUPAC Name

(2S)-2-[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11-[2-[[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]ethoxy]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol

Molecular Formula

C60H84N2O8

Molecular Weight

961.3 g/mol

InChI

InChI=1S/C60H84N2O8/c1-51(2,3)53(7,63)41-31-55-19-21-59(41,65-9)49-57(55)23-25-61(33-35-11-12-35)43(55)29-37-15-17-39(47(69-49)45(37)57)67-27-28-68-40-18-16-38-30-44-56-20-22-60(66-10,42(32-56)54(8,64)52(4,5)6)50-58(56,46(38)48(40)70-50)24-26-62(44)34-36-13-14-36/h15-18,35-36,41-44,49-50,63-64H,11-14,19-34H2,1-10H3/t41-,42-,43-,44-,49-,50-,53+,54+,55-,56-,57+,58+,59-,60-/m1/s1

InChI Key

LEQOVFCHMOTJKU-WJVXOHEGSA-N

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OCCOC7=C8C9=C(CC1C23C9(CCN1CC1CC1)C(O8)C(CC2)(C(C3)C(C)(C(C)(C)C)O)OC)C=C7)O4)CC1CC1)OC)O

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OCCOC7=C8C9=C(C[C@@H]1[C@@]23[C@]9(CCN1CC1CC1)[C@@H](O8)[C@@](CC2)([C@H](C3)[C@@](C)(C(C)(C)C)O)OC)C=C7)O4)CC1CC1)OC)(C(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.